
Dapagliflozina propanodiol
Descripción general
Descripción
La dapagliflozina propilenglicol es un compuesto que consiste en dapagliflozina combinada con (S)-propilenglicol e hidrato en una proporción (1:1:1) . La dapagliflozina es un inhibidor del cotransportador de sodio-glucosa 2 (SGLT2) que se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2 . Este compuesto ayuda a mejorar el control glucémico al inhibir la reabsorción de glucosa en los riñones, lo que lleva a una mayor excreción de glucosa en la orina .
Mecanismo De Acción
La dapagliflozina propilenglicol ejerce sus efectos al inhibir el cotransportador de sodio-glucosa 2 (SGLT2) en los túbulos renales proximales . Esta inhibición reduce la reabsorción de la glucosa filtrada desde la luz tubular, lo que lleva a una mayor excreción de glucosa en la orina (glucuresis) . Al reducir los niveles de glucosa independientemente de la acción de la insulina, la dapagliflozina ayuda a mejorar el control glucémico en los pacientes con diabetes mellitus tipo 2 . Además, el compuesto reduce la reabsorción de sodio y aumenta la entrega de sodio al túbulo distal, lo que puede influir en diversas funciones fisiológicas, incluida la reducción de la precarga y la poscarga del corazón y la regulación negativa de la actividad simpática .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dapagliflozin propanediol in lab experiments is its ability to specifically target SGLT2, which is a key player in glucose metabolism. However, one limitation is that SGLT2 inhibitors have been associated with an increased risk of genitourinary infections and lower limb amputations in clinical trials, which should be taken into consideration when using Dapagliflozin propanediol in lab experiments.
Direcciones Futuras
Future research on Dapagliflozin propanediol should focus on fully understanding its mechanism of action, including its effects on glucose metabolism and its impact on other metabolic pathways. Additionally, research on the use of Dapagliflozin propanediol in combination with other diabetes treatments should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Dapagliflozin propanediol for the treatment of other metabolic disorders such as obesity and metabolic syndrome should be further explored.
In conclusion, Dapagliflozin propanediol is a compound that belongs to a class of drugs known as SGLT2 inhibitors, which are used for the treatment of type 2 diabetes. Its ability to inhibit the SGLT2 enzyme and decrease blood glucose levels make it a promising treatment for diabetes. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other diabetes treatments. Additionally, research on its potential use for the treatment of other metabolic disorders should also be conducted.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Dapagliflozin propanediol hydrate is primarily indicated for:
- Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
- Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
- Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .
Clinical Studies and Findings
Several clinical trials have evaluated the pharmacokinetics and safety profile of dapagliflozin propanediol hydrate:
- Pharmacokinetics Comparison : A study compared the pharmacokinetics of dapagliflozin propanediol hydrate with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that dapagliflozin propanediol hydrate is an effective alternative for patients .
- Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .
Preparation and Formulation
The formulation of dapagliflozin propanediol hydrate involves specific manufacturing processes to ensure stability and efficacy:
- Tablet Formulation : A patent describes a method for preparing tablets containing dapagliflozin propanediol hydrate, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .
Future Research Directions
Ongoing research is focused on expanding the applications of dapagliflozin propanediol hydrate:
- Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
- Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.
Summary Table of Key Findings
Application Area | Details |
---|---|
Primary Use | Management of type 2 diabetes mellitus |
Mechanism | Inhibition of SGLT2 leading to increased glucose excretion |
Cardiovascular Benefits | Reduced risk of heart failure and cardiovascular events |
Weight Management | Induces weight loss through glucosuria |
Safety Profile | Generally well-tolerated; common side effects include urinary tract infections |
Formulation | Tablets prepared for stability and uniformity |
Análisis Bioquímico
Biochemical Properties
Dapagliflozin propanediol interacts with the SGLT2 protein in the kidneys . It selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys . This interaction is crucial for the drug’s antihyperglycemic activity . In addition to influencing glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway), dapagliflozin significantly affects the levels of various proteins and metabolites .
Cellular Effects
Dapagliflozin propanediol has significant effects on various types of cells and cellular processes. It helps the kidneys to remove excess glucose or sugar, which is passed out through urine . This medication can also slow down the progression of kidney failure .
Molecular Mechanism
Dapagliflozin propanediol exerts its effects at the molecular level by inhibiting the SGLT2 protein . This inhibition reduces glucose reabsorption in the proximal tubule of the nephron and causes glycosuria . The drug’s mechanism of action is insulin-independent, which means it does not stimulate pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dapagliflozin propanediol change over time. For example, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Dosage Effects in Animal Models
In animal models, the effects of dapagliflozin propanediol vary with different dosages. For instance, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Metabolic Pathways
Dapagliflozin propanediol is involved in the glucose metabolism pathway . It influences glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway) and significantly affects the levels of various proteins and metabolites .
Transport and Distribution
Dapagliflozin propanediol is predominantly metabolized in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 . It is not appreciably cleared by renal excretion, with less than 2% of the dose being recovered in urine as the parent compound .
Subcellular Localization
Dapagliflozin propanediol is a transmembrane protein almost exclusively expressed on the proximal renal tubule . This localization is crucial for its role in inhibiting glucose reabsorption in the kidneys .
Métodos De Preparación
La preparación de dapagliflozina propilenglicol implica varias rutas sintéticas y condiciones de reacción. Un método consiste en colocar dapagliflozina en un solvente de éster o un solvente mixto de un solvente de éster y otros solventes para formar una solución. La solución se satura luego por enfriamiento o mediante la adición de un solvente deficiente, seguido de la adición de un cristal semilla, agitación para precipitar un sólido y filtración del sólido. El sólido se convierte entonces a la forma cristalina deseada mediante la eliminación del solvente . Los métodos de producción industrial a menudo implican la mezcla de dapagliflozina propilenglicol con agentes de carga, aglutinantes, desintegrantes, deslizantes, antiadherentes y lubricantes para formar granulación en stock, que luego se utiliza para llenar cápsulas o formar tabletas .
Análisis De Reacciones Químicas
La dapagliflozina propilenglicol experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen arilitio, ácido metanosulfónico y protección trimetilsililo (TMS) . Los principales productos formados a partir de estas reacciones incluyen derivados de glucósidos y compuestos acetilados . La estructura del compuesto le permite participar en reacciones que modifican sus grupos glucósido y arilo, lo que lleva a la formación de diversos derivados con posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
La dapagliflozina propilenglicol es única entre los inhibidores de SGLT2 debido a su formulación específica con (S)-propilenglicol e hidrato . Compuestos similares incluyen canagliflozina, empagliflozina e ipragliflozina, que también pertenecen a la clase de inhibidores de SGLT2 . Si bien todos estos compuestos comparten el mecanismo común de inhibición de SGLT2 para promover la excreción de glucosa, la dapagliflozina propilenglicol se distingue por su formulación específica, que mejora su estabilidad y propiedades farmacéuticas . Esta formulación ayuda a superar los problemas relacionados con la mala estabilidad sólida y la alta higroscopicidad de la dapagliflozina, lo que la convierte en una opción valiosa para el uso terapéutico .
Actividad Biológica
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of dapagliflozin propanediol hydrate, supported by research findings, case studies, and data tables.
Dapagliflozin propanediol hydrate works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.
Pharmacokinetics
The pharmacokinetic profile of dapagliflozin propanediol hydrate reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing dapagliflozin propanediol hydrate with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .
Key Pharmacokinetic Parameters
Parameter | Dapagliflozin Propanediol Hydrate | Dapagliflozin Formate |
---|---|---|
Maximum Plasma Concentration (Cmax) | Similar across formulations | Similar across formulations |
Area Under Curve (AUC) | Within bioequivalence range (0.80–1.25) | Within bioequivalence range (0.80–1.25) |
Half-life | Approximately 12.9 hours | Approximately 12.9 hours |
Clinical Efficacy
Clinical trials have demonstrated that dapagliflozin propanediol hydrate effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .
Summary of Clinical Findings
- Study Design : Randomized controlled trials
- Population : Patients with type 2 diabetes
- Duration : Up to 24 weeks
- Results :
- Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
- Weight loss: Average reduction of about 1-3 kg.
- Blood pressure: Modest reductions observed.
Safety Profile
The safety profile of dapagliflozin propanediol hydrate has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.
Adverse Events Overview
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infection | 5-10 |
Genital Mycotic Infection | 5-8 |
Hypoglycemia | <1 |
Case Studies
Several case studies have highlighted the effectiveness of dapagliflozin propanediol hydrate in real-world settings:
- Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with dapagliflozin propanediol hydrate combined with metformin.
- Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.